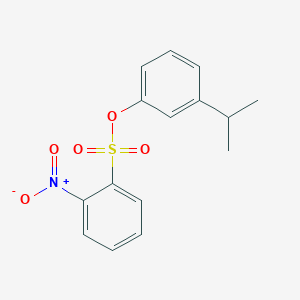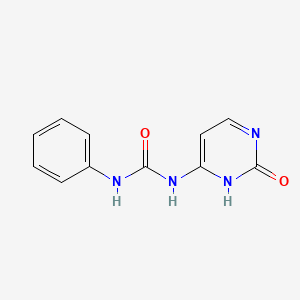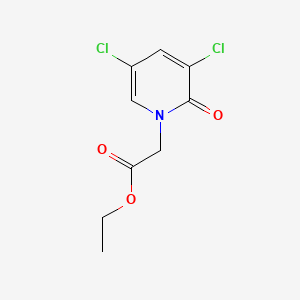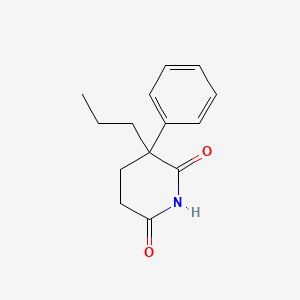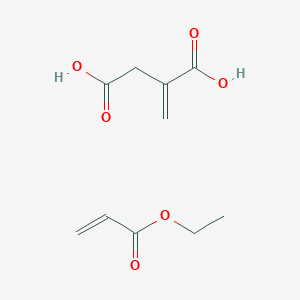
(E)-but-2-enedioic acid;ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;ethene, commonly known as fumaric acid, is an organic compound with the formula C4H4O4. It is a white crystalline substance that occurs naturally in various plants and fungi. Fumaric acid is an important intermediate in the citric acid cycle, which is a key metabolic pathway in cellular respiration.
準備方法
Synthetic Routes and Reaction Conditions
Fumaric acid can be synthesized through several methods:
Isomerization of Maleic Acid: Maleic acid can be converted to fumaric acid by heating it in the presence of a catalyst such as hydrochloric acid.
Oxidation of Succinic Acid: Succinic acid can be oxidized using potassium permanganate to produce fumaric acid.
Fermentation: Certain fungi, such as Rhizopus nigricans, can produce fumaric acid through the fermentation of glucose.
Industrial Production Methods
Industrially, fumaric acid is produced by catalytic isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst, typically a mineral acid like hydrochloric acid, to yield fumaric acid.
化学反応の分析
Types of Reactions
Fumaric acid undergoes various chemical reactions, including:
Oxidation: Fumaric acid can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to succinic acid using hydrogen in the presence of a catalyst.
Addition Reactions: Fumaric acid can undergo addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a nickel catalyst is used for reduction.
Addition Reactions: Halogens like bromine and hydrogen halides like hydrogen chloride are used in addition reactions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Succinic acid.
Addition Reactions: Dibromo derivatives and halogenated fumaric acids.
科学的研究の応用
Fumaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Fumaric acid is studied for its role in the citric acid cycle and its effects on cellular metabolism.
Medicine: It is used in the treatment of psoriasis and multiple sclerosis due to its immunomodulatory properties.
Industry: Fumaric acid is used as a food additive, a precursor for the synthesis of polymers, and in the production of resins and paints.
作用機序
Fumaric acid exerts its effects through several mechanisms:
Metabolic Pathways: In the citric acid cycle, fumaric acid is converted to malic acid by the enzyme fumarase. This conversion is crucial for the production of energy in cells.
Immunomodulation: Fumaric acid and its derivatives modulate the immune response by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which leads to the expression of antioxidant proteins that protect against oxidative stress.
類似化合物との比較
Fumaric acid is similar to other dicarboxylic acids such as maleic acid and succinic acid:
Maleic Acid: Both fumaric acid and maleic acid have the same molecular formula (C4H4O4) but differ in their geometric configuration. Fumaric acid is the trans-isomer, while maleic acid is the cis-isomer.
Succinic Acid: Succinic acid is a saturated dicarboxylic acid with the formula C4H6O4. It is structurally similar to fumaric acid but lacks the double bond present in fumaric acid.
Fumaric acid is unique due to its trans-configuration, which imparts different chemical properties and reactivity compared to its cis-isomer, maleic acid.
特性
CAS番号 |
25085-79-4 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;ethene |
InChI |
InChI=1S/C4H4O4.C2H4/c5-3(6)1-2-4(7)8;1-2/h1-2H,(H,5,6)(H,7,8);1-2H2/b2-1+; |
InChIキー |
WVKHCAOZIFYQEG-TYYBGVCCSA-N |
異性体SMILES |
C=C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C=C.C(=CC(=O)O)C(=O)O |
関連するCAS |
26877-81-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


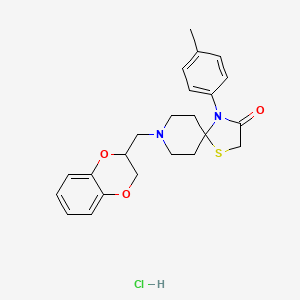
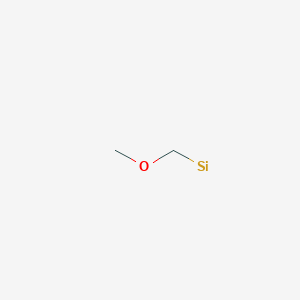
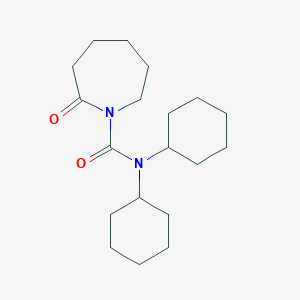
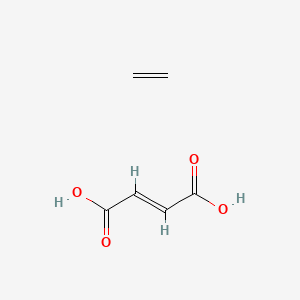

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
